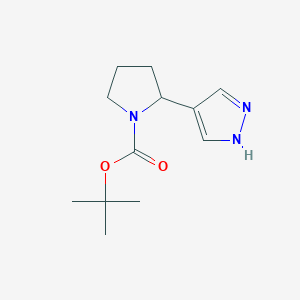
叔丁基2-(1H-吡唑-4-基)吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
Chemistry: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of pyrazole derivatives.
Medicine: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and pharmaceuticals.
作用机制
Result of Action
The molecular and cellular effects of “tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate” are currently unknown
Action Environment
The action, efficacy, and stability of “tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
相似化合物的比较
- tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Boc-2-(4-pyrazolyl)pyrrolidine
- 2-Methyl-2-propanyl 2-(1H-pyrazol-4-yl)-1-pyrrolidinecarboxylate
Uniqueness: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
属性
IUPAC Name |
tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUWTQWUYDRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
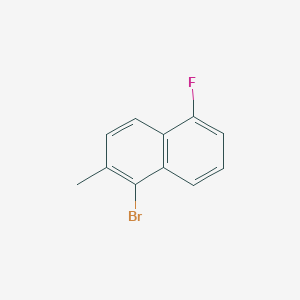
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2446909.png)
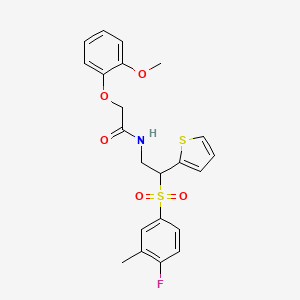
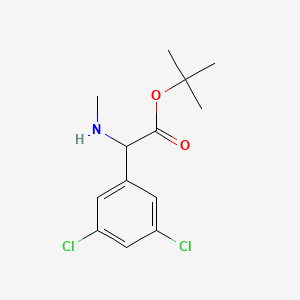
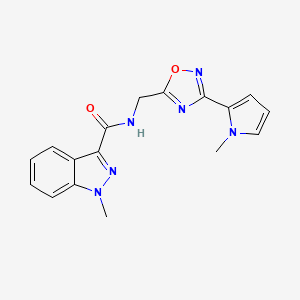
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446914.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2446915.png)
![1-Piperidineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2446916.png)
![(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2446920.png)
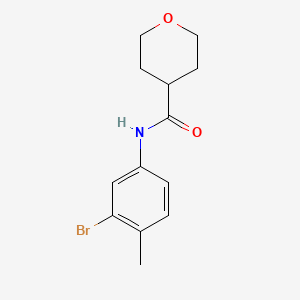
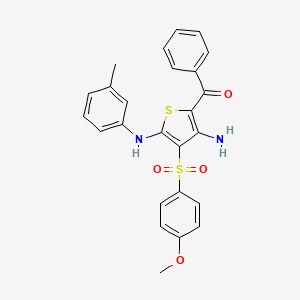
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B2446923.png)
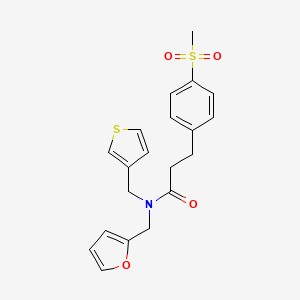
![N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2446929.png)
